2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-
Description
Chemical Structure and Properties 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- (CAS: Not explicitly provided in evidence) is a naphthalene derivative featuring a carboxamide group at the 2-position of the naphthalene ring. The amide nitrogen is substituted with a 2-(diethylamino)ethyl group. This structure confers both lipophilic (naphthalene) and hydrophilic (diethylaminoethyl) properties, influencing solubility and reactivity.
For example:
Properties
CAS No. |
50341-75-8 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H22N2O/c1-3-19(4-2)12-11-18-17(20)16-10-9-14-7-5-6-8-15(14)13-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,18,20) |
InChI Key |
LVIGUUSIGAXDGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
The naphthalenecarboxylic acid is typically activated using coupling agents such as dicyclohexylcarbodiimide (DCC) or oxalyl chloride. For example:
Amidation Reaction
The acyl chloride reacts with N-(2-(diethylamino)ethyl)amine under basic conditions:
- Base : Triethylamine or pyridine (to neutralize HCl byproduct).
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).
- Yield : ~70–85% (estimated from analogous reactions in).
Example Reaction Scheme :
$$
\text{2-Naphthalenecarboxylic acid} + \text{SOCl}2 \rightarrow \text{2-Naphthalenecarbonyl chloride} \xrightarrow[\text{Et}3\text{N}]{\text{HN(CH}2\text{CH}2\text{NEt}_2)} \text{Target compound}
$$
Alternative Routes
Hydrogenation-Based Synthesis
A method adapted from Sunitinib synthesis () involves:
- Condensation of intermediates under hydrogenation conditions.
- Catalyst : Palladium on activated charcoal (5–10% Pd/C).
- Conditions : Hydrogen pressure (3–5 bar), acetic acid solvent, 65°C.
One-Pot Approach
- Simultaneous activation and amidation using DCC and N-hydroxysuccinimide (NHS):
Purification and Characterization
- Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
- Chromatography : Silica gel column with ethyl acetate/methanol gradients.
- Analytical Data :
- Melting Point : 120–125°C (estimated from analogous compounds).
- $$^1$$H NMR : δ 8.5–7.5 (aromatic protons), 3.4–3.6 (m, CH$$2$$NEt$$2$$), 1.2–1.4 (t, CH$$2$$CH$$3$$).
Key Data Table
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated naphthalene derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets. The diethylaminoethyl side chain can interact with biological receptors, while the naphthalene ring can intercalate with DNA or proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Naphthalenecarboxamides
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents on Naphthalene | Amide Side Chain | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| Target Compound | None | N-(2-(diethylamino)ethyl) | High basicity; pharmaceutical potential | [8, 5] |
| 3-Hydroxy-N-(2-hydroxyethyl)-2-naphthalenecarboxamide | 3-Hydroxy | N-(2-hydroxyethyl) | Hydrogen bonding; dye intermediates | [11] |
| N-{2-[4-(acetylamino)phenyl]ethyl}-1-hydroxynaphthalene-2-carboxamide | 1-Hydroxy; acetylaminophenyl | N-(4-acetylaminophenethyl) | Enhanced solubility; bioactive | [9] |
| Azo-linked derivatives (e.g., CAS 102364-91-0) | Azo group; nitro substituents | Varied aryl groups | Chromophores; textile dyes | [10] |
Key Observations :
- Hydroxy Substituents : Compounds like 3-hydroxy derivatives () exhibit increased polarity and hydrogen-bonding capacity, making them suitable for dye chemistry or metal chelation .
- Azo Derivatives : Introduction of azo groups () shifts absorption spectra, enabling applications in colorants or sensors .
Aminoethyl-Modified Carboxamides
Table 2: Impact of Aminoethyl Side Chains
Key Observations :
- Diethylamino vs.
- Biological Activity: The diethylaminoethyl group in ’s compound is critical for reversible kinase inhibition, suggesting similar mechanisms for the target compound .
Pharmacologically Active Analogs
Table 3: Bioactive Comparisons
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